3-Fluoro-2-iodobenzoic acid
CAS No.: 387-48-4
Cat. No.: VC2271777
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 387-48-4 |
---|---|
Molecular Formula | C7H4FIO2 |
Molecular Weight | 266.01 g/mol |
IUPAC Name | 3-fluoro-2-iodobenzoic acid |
Standard InChI | InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |
Standard InChI Key | CXPLPVNWMLRKTO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)I)C(=O)O |
Canonical SMILES | C1=CC(=C(C(=C1)F)I)C(=O)O |
Introduction
Chemical Identity and Structure
3-Fluoro-2-iodobenzoic acid is a benzoic acid derivative containing two halogen substituents—fluorine at position 3 and iodine at position 2—on the benzene ring. This arrangement creates a unique reactivity profile that is valuable in organic synthesis. The compound is characterized by the following properties:
Parameter | Value |
---|---|
Chemical Name | 3-Fluoro-2-iodobenzoic acid |
CAS Number | 387-48-4 |
Molecular Formula | C7H4FIO2 |
Molecular Weight | 266.01 g/mol |
Melting Point | 152-154 °C |
MDL Number | MFCD07774249 |
InChIKey | CXPLPVNWMLRKTO-UHFFFAOYSA-N |
InChI | InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |
The compound consists of a benzene ring with a carboxylic acid group, an iodine atom, and a fluorine atom, creating a molecule with multiple reactive sites . The presence of these different functional groups enables selective chemical transformations and makes it a versatile starting material for various synthetic applications.
Physical Properties and Characteristics
3-Fluoro-2-iodobenzoic acid typically appears as a crystalline solid at standard conditions. Its physical properties influence how it behaves in various chemical reactions and applications:
Property | Description |
---|---|
Physical State | Solid |
Appearance | Crystalline solid |
Solubility | Soluble in common organic solvents |
Storage Conditions | Ambient temperature |
Stability | Stable under normal conditions |
Synthetic Applications
3-Fluoro-2-iodobenzoic acid serves as an important building block in organic synthesis due to its unique substitution pattern. Its primary applications include:
Synthesis of Heterocyclic Compounds
The compound has been documented as a key starting material in the synthesis of various heterocyclic compounds. For example, it can be used to prepare 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid through a copper-catalyzed coupling reaction . This reaction involves the following conditions:
Parameter | Details |
---|---|
Reactants | 3-Fluoro-2-iodobenzoic acid, 1H-pyrazole |
Catalysts | Copper(I) iodide |
Additives | Caesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexyldiamine |
Solvents | 1,4-dioxane, water |
Temperature | 100°C |
Reaction Time | 1 hour |
Yield | 72% |
The reaction proceeds through an N-arylation mechanism, where the iodine at position 2 is replaced by the pyrazole nitrogen . This type of transformation demonstrates the utility of 3-Fluoro-2-iodobenzoic acid in constructing more complex molecular architectures.
Role in Protein Degrader Development
3-Fluoro-2-iodobenzoic acid is classified as a "Protein Degrader Building Block," suggesting its importance in the synthesis of compounds relevant to targeted protein degradation technologies . This emerging field in drug discovery focuses on developing molecules that can selectively degrade disease-causing proteins, representing a novel therapeutic approach for various conditions.
Comparison with Related Compounds
Understanding the properties and applications of 3-Fluoro-2-iodobenzoic acid in the context of related compounds provides valuable insights into its unique characteristics and potential applications.
Comparison with 4-Fluoro-2-iodobenzoic acid
4-Fluoro-2-iodobenzoic acid represents a positional isomer with distinct properties and applications:
Property | 3-Fluoro-2-iodobenzoic acid | 4-Fluoro-2-iodobenzoic acid |
---|---|---|
CAS Number | 387-48-4 | 56096-89-0 |
Fluorine Position | Position 3 | Position 4 |
Applications | Synthesis of pyrazole derivatives | Synthesis of bicyclic heterocycles (phthalides, isocoumarins) |
Synthesis Applications | N-arylation reactions | Sonogashira-type reactions |
While both compounds contain the same functional groups, the different position of the fluorine atom significantly affects their reactivity patterns. 4-Fluoro-2-iodobenzoic acid has been specifically noted for its role in synthesizing bicyclic heterocycles like phthalide and isocoumarin through Sonogashira-type reactions . These reactions show temperature-dependent regioselectivity, with isocoumarin formation favored at 100°C and phthalide formation preferred at 25°C .
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H302 | Harmful if swallowed |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
The compound carries a signal word of "Warning" according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals .
Recommended Precautionary Measures
Based on its hazard profile, several precautionary measures are recommended when handling 3-Fluoro-2-iodobenzoic acid:
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
These safety measures should be implemented in laboratory and industrial settings where the compound is handled . Proper personal protective equipment (PPE) should be used, including gloves, eye protection, and appropriate respiratory equipment when necessary.
Supplier | Package Size | Purity | Price Range |
---|---|---|---|
Various Suppliers | 1 gram | >98% | $350.00/500mg (approximate) |
Aladdin Scientific | 1 gram | Min 98% | Not specified |
The limited number of suppliers (approximately 110 suppliers for related compounds) suggests this is a specialty chemical primarily used in research settings rather than large-scale industrial applications .
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